Wilsonirine
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Overview
Description
Wilsonirine is a novel compound that has been recently synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties have made it an attractive candidate for further investigation. In
Scientific Research Applications
Alkaloids from Popowia Species
Wilsonirine, an alkaloid, has been identified in studies of Popowia species, a part of the Annonaceae family. It was found alongside other alkaloids like 1-hydroxy-2,9,10-trimethoxynoraporphine, indicating its natural occurrence in certain plant species. This discovery expands our understanding of the chemical diversity present in the Annonaceae family and may have implications for future pharmacological research (Sr Johns et al., 1970).
Alkaloids of Corydalis Paniculigera
In a study on Corydalis paniculigera, a plant known for its medicinal properties, this compound was identified among various other alkaloids. The presence of this compound in this plant contributes to the complex chemical profile that may underlie its therapeutic properties (M. Alimova et al., 1982).
Semisynthesis and Myocardial Activity
This compound has also been a subject of chemical synthesis and investigation into its potential biological activities. In one study, its semisynthesis and effects on myocardial activity were examined, which suggests its relevance in the context of cardiovascular research (C. Chiou et al., 2013).
Analysis of Alkaloids in Artabotrys Monteiroae
In a study on Artabotrys monteiroae, a medicinal plant, this compound was identified using high-performance liquid chromatography. This showcases its presence in various plant species and underscores the importance of analytical techniques in isolating and identifying such compounds for further study (A. Kato et al., 1993).
Synthesis of Optically Active Aporphine
Research into the synthesis of optically active aporphine and morphinandienone alkaloids, including this compound, highlights its significance in the field of organic chemistry and potential pharmacological applications. These studies pave the way for the exploration of this compound's properties and potential uses in various fields (H. Hara et al., 1995).
properties
CAS RN |
17807-64-6 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-14-8-11-6-13-17-10(4-5-20-13)7-16(24-3)19(21)18(17)12(11)9-15(14)23-2/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
MDUPNPFWUYFJQG-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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